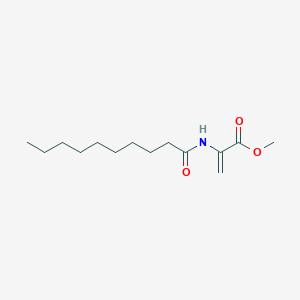
Methyl 2-(decanoylamino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(decanoylamino)prop-2-enoate is an organic compound with the molecular formula C14H25NO3 It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a decanoyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.
Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.
化学反応の分析
Types of Reactions
Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Methyl 2-(decanoylamino)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(diacetylamino)prop-2-enoate: Similar in structure but with diacetyl groups instead of decanoyl groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and a nitrophenyl group, making it structurally different but functionally similar in certain reactions.
特性
CAS番号 |
101979-26-4 |
|---|---|
分子式 |
C14H25NO3 |
分子量 |
255.35 g/mol |
IUPAC名 |
methyl 2-(decanoylamino)prop-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |
InChIキー |
GYMSAPPTKIPBPF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















